Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of this compound are not available in the literature .Scientific Research Applications
Biocatalyst Research
- Biocatalytic Synthesis : This compound is an important intermediate in synthesizing angiotensin-converting enzyme inhibitors, which include drugs like enalapril and lisinopril. Biocatalytic methods have been explored for its synthesis, emphasizing environmentally friendly and efficient production processes (Zhao Jin-mei, 2008).
Chemical Synthesis
- Practical Synthesis from L-malic Acid : Research has shown that l-malic acid, a readily available material, can be used to prepare enantiomers of ethyl 2-hydroxy-4-phenylbutanoate and related compounds with excellent optical purity and yield (Wenqing Lin et al., 2001).
Microbial Reduction
- Interface Bioreactor for Production : Ethyl (R)-2-hydroxy-4-phenylbutanoate, a variant of the compound, has been produced via microbial reduction in an interface bioreactor, highlighting its potential in large-scale biotechnological applications (S. Oda et al., 1998).
- Microbial Enantioselective Reduction : Different microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to create either the (S)-(+)- or (R)-(+)-2-hydroxy-4-phenylbutanoate, demonstrating the versatility of microbial processes in obtaining specific enantiomers of the compound (P. S. Lacerda et al., 2006).
Pharmaceutical Research
- Synthesis of Psychotropic Compounds : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, a derivative, has been used in the synthesis of psychotropic substances, indicating its role in pharmaceutical chemistry (N. P. Grigoryan et al., 2011).
Biocatalytic Process Optimization
- Optimized Synthesis Using Recombinant E. coli : Studies have shown that recombinant E. coli strains can be effectively used for the biocatalytic synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a key intermediate in various pharmaceuticals (Y. Ni et al., 2013).
Analytical Chemistry
- Spectroscopic Characterization : Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride has been characterized through various spectroscopic methods, providing important data for its identification and analysis in chemical research (P. Kuś et al., 2016).
Biocatalyst Engineering
- Redesign for Asymmetric Synthesis : Efforts have been made to redesign short-chain dehydrogenases/reductases for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, illustrating the advances in enzyme engineering for pharmaceutical synthesis (Bing-Mei Su et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKZMFFSIYCOV-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370388 | |
Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90891-21-7 | |
Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a practical application of L-Homophenylalanine Ethyl Ester Hydrochloride in organic synthesis?
A1: L-Homophenylalanine Ethyl Ester Hydrochloride serves as a starting material for the synthesis of (-)-α-Aminobenzolactam. This chiral compound is produced with high enantiomeric purity (>98% e.e.) through a straightforward process involving nitration and hydrogenation-cyclization reactions. []
Q2: What is the solubility behavior of L-Homophenylalanine Ethyl Ester Hydrochloride?
A2: While specific solubility data is not provided in the abstracts, a study has investigated the solubility of L-Homophenylalanine Ethyl Ester Hydrochloride across 12 different solvents and a temperature range of 283.15 to 323.15 K. [] This suggests its potential use in various chemical processes requiring specific solvent properties.
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